Methyl chloroglyoxylate

Catalog No.
S1521206
CAS No.
5781-53-3
M.F
C3H3ClO3
M. Wt
122.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chloroglyoxylate

CAS Number

5781-53-3

Product Name

Methyl chloroglyoxylate

IUPAC Name

methyl 2-chloro-2-oxoacetate

Molecular Formula

C3H3ClO3

Molecular Weight

122.51 g/mol

InChI

InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3

InChI Key

ZXUQEPZWVQIOJE-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)Cl

Synonyms

2-Chloro-2-oxoacetic Acid Methyl Ester; Chloroglyoxylic Acid Methyl Ester; Methoxalyl Chloride; Methyl (Chlorocarbonyl)formate; Methyl (Chloroformyl)formate; Methyl 2-Chloro-2-oxoacetate; Methyl Chloroglyoxylate; Methyl Chlorooxalate; Methyl Oxalyl C

Canonical SMILES

COC(=O)C(=O)Cl

Organic Synthesis

Methyl chloroglyoxylate serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its reactive nature, with a labile chlorine atom and carbonyl groups, allows it to participate in various reactions, including:

  • Aldol condensations: Methyl chloroglyoxylate can act as an electrophile in aldol condensations, reacting with enolates to form β-hydroxy α-keto esters []. These intermediates can be further manipulated to generate diverse organic structures.
  • Acylation reactions: The carbonyl group in methyl chloroglyoxylate can function as an acylating agent, reacting with nucleophiles like amines and alcohols to form amides and esters, respectively. This property is valuable for introducing functional groups into organic molecules.
  • Cycloadditions: Methyl chloroglyoxylate can participate in cycloaddition reactions, forming cyclic compounds through bond formation between its reactive groups and other molecules. This approach is useful for creating diverse ring systems in organic synthesis.

Biological Studies

While the natural biological role of methyl chloroglyoxylate remains unclear, researchers have explored its potential applications in various biological contexts:

  • Enzyme Inhibition: Studies suggest that methyl chloroglyoxylate can inhibit specific enzymes involved in metabolic pathways, potentially offering insights into disease mechanisms and drug development strategies [].
  • Antimicrobial Activity: Some research indicates that methyl chloroglyoxylate may exhibit antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to understand its efficacy and underlying mechanisms.

Methyl chloroglyoxylate is a chemical compound with the molecular formula C3H3ClO3\text{C}_3\text{H}_3\text{ClO}_3. It appears as a colorless to light yellow liquid and is known for its pungent odor. The compound is classified as an acylating agent, notable for its high reactivity, which makes it valuable in various organic synthesis applications. Methyl chloroglyoxylate is structurally characterized by the presence of both a chloromethyl and a carbonyl group, which contribute to its chemical properties and reactivity .

Methyl chloroglyoxylate is a hazardous material. It is:

  • Harmful if swallowed: Can cause irritation and damage to the gastrointestinal tract [].
  • Corrosive: Causes severe skin burns and eye damage upon contact [].
  • Flammable: Flammable liquid and vapor [].
  • Reactive: Reacts violently with water, releasing hydrochloric acid (HCl) fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and strong bases [].

  • Acylation Reactions: It acts as an acylating agent, allowing for the introduction of acyl groups into organic molecules.
  • Cyclization: Methyl chloroglyoxylate can undergo cyclization to form various heterocycles, including substituted isoxazoles .
  • Regioselective Synthesis: It is involved in the regioselective synthesis of fused coumarins, showcasing its utility in complex organic transformations .
  • Hydrolysis: When exposed to moisture, methyl chloroglyoxylate can hydrolyze, producing hydrochloric acid and other byproducts .

The synthesis of methyl chloroglyoxylate can be achieved through various methods:

  • Chlorination of Glyoxylate: This method involves the chlorination of glyoxylate derivatives, leading to the formation of methyl chloroglyoxylate.
  • Acylation Reactions: Methyl chloroglyoxylate can be synthesized via acylation reactions involving suitable starting materials that introduce the chloromethyl and carbonyl functionalities.
  • Reagent-Based Synthesis: Utilizing reagents such as thionyl chloride or phosphorus oxychloride can facilitate the conversion of glyoxylic acid derivatives into methyl chloroglyoxylate .

Research on interaction studies involving methyl chloroglyoxylate is limited but essential for understanding its behavior in biological systems. Given its reactive nature, it may interact with nucleophiles or other reactive species in organic synthesis. Further studies could elucidate its interactions with biological macromolecules or other chemical entities.

Methyl chloroglyoxylate shares similarities with several related compounds, each possessing unique characteristics:

CompoundMolecular FormulaKey Features
Methyl oxalyl chlorideC3H3ClO3\text{C}_3\text{H}_3\text{ClO}_3Highly reactive acylating agent used in pharmaceuticals
Methyl chloroacetateC3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2Used as an acylating agent; less reactive than methyl chloroglyoxylate
ChloromethaneCH3Cl\text{CH}_3\text{Cl}A simpler alkyl halide; primarily used as a solvent and refrigerant

Uniqueness of Methyl Chloroglyoxylate

Methyl chloroglyoxylate's uniqueness lies in its dual functionality as both a reactive acylating agent and a precursor for complex organic molecules. Its ability to participate in diverse

XLogP3

1.1

Boiling Point

119.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

5781-53-3

Wikipedia

Methyl chloroglyoxylate

General Manufacturing Information

Acetic acid, 2-chloro-2-oxo-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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